3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Medicinal Chemistry Applications
Drug Discovery and Synthesis : Pyrazole derivatives, including those related to 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde, have been synthesized and evaluated for their biological activities. One study focused on the synthesis of novel pyrazole carbaldehyde derivatives with significant antioxidant, anti-breast cancer, and anti-inflammatory properties. These compounds were found to inhibit enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, important in inflammation and cancer (P. Thangarasu, A. Manikandan, S. Thamaraiselvi, 2019).
Antibacterial Activity : Another research area involves the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazole-4-carbaldehyde and their screening for antibacterial activity against various pathogens. These compounds showed moderate to good activity against bacteria like P. aeruginosa and E. coli (N. Panda, S. Karmakar, A. K. Jena, 2011).
Antimicrobial and Antioxidant Activities : New 1,2,3-triazolyl pyrazole derivatives have been synthesized and assessed for their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Manjunatha Bhat et al., 2016).
Synthetic Chemistry Applications
Synthetic Routes : Studies have also explored synthetic methodologies involving pyrazole derivatives for the production of novel compounds. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation methods have been reported for the synthesis of imidazo[1,2-a]pyridines, demonstrating the versatility of pyrazole-based compounds in organic synthesis (Darapaneni Chandra Mohan et al., 2013).
NLOphores Synthesis : Pyrazole-based derivatives have been synthesized for applications in non-linear optics (NLO), where they exhibit significant hyperpolarizability. These compounds were characterized for their solid-state emissive properties and theoretical studies provided insights into their potential as NLO materials (Sandip K. Lanke, N. Sekar, 2016).
Properties
IUPAC Name |
2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWYQMULIIWETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520227-46-6 |
Source
|
Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.